

(6R)-ML753286 for ABCG2 Research: An In-depth Technical Guide

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Compound of Interest

Compound Name: (6R)-ML753286

Cat. No.: B15571285

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Introduction

The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a critical mediator of multidrug resistance (MDR) in cancer cells and plays a significant role in the absorption, distribution, and elimination of a wide range of xenobiotics. Its overexpression is a major obstacle to the success of chemotherapy. Consequently, the development of potent and specific ABCG2 inhibitors is of high interest in oncology and pharmacology. This technical guide focuses on ML753286, a potent and selective inhibitor of ABCG2, as a tool for ABCG2 research. While the specific stereoisomer **(6R)-ML753286** is the focus of this document, it is important to note that the majority of publicly available literature refers to this compound as "ML753286" without specifying its stereochemistry, or in some instances, as the (S)-enantiomer. The data presented herein is based on the available information for ML753286, with the acknowledgement that stereochemistry can significantly impact biological activity.

Mechanism of Action and Quantitative Data

ML753286 is a potent inhibitor of the ABCG2 efflux pump. Its mechanism of action involves direct interaction with the transporter, thereby blocking the efflux of ABCG2 substrates. This inhibition leads to an increased intracellular concentration of co-administered chemotherapeutic agents, potentially reversing ABCG2-mediated multidrug resistance.

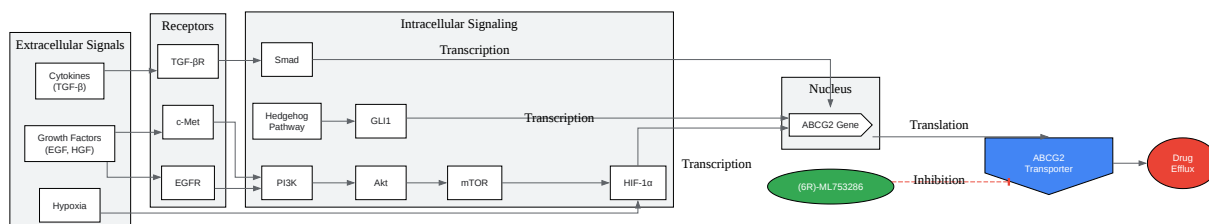
Quantitative Inhibitory Activity of ML753286 against ABCG2

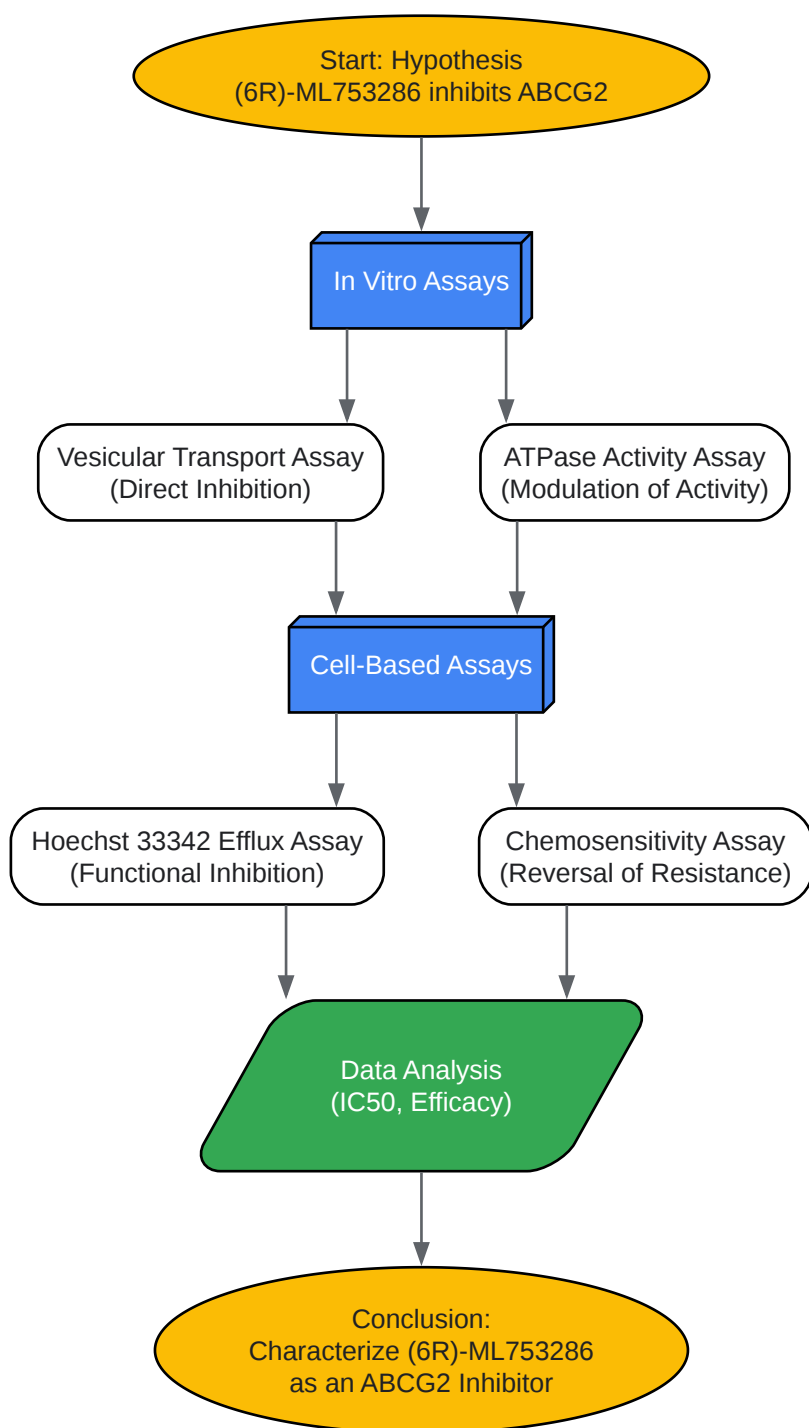
Compound	Assay Type	Substrate	Cell Line/System	IC50 / Activity
(S)-ML753286	Efflux Inhibition	Not Specified	Not Specified	0.6 μ M ^[1]
ML753286	In vitro ADME assays	Sulfasalazine	Rodent and human liver S9 fractions	Potent BCRP inhibitor, low to medium clearance

Note: The available data does not specify the activity of the (6R) stereoisomer. The IC50 value of 0.6 μ M is reported for the (S)-stereoisomer, highlighting the importance of considering stereochemistry in experimental design.

Signaling Pathways Involving ABCG2

The expression and activity of ABCG2 are regulated by a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of drug resistance and for developing novel therapeutic strategies.





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References

- 1. researchgate.net [researchgate.net]
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